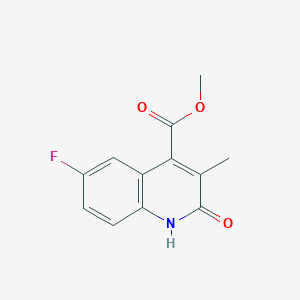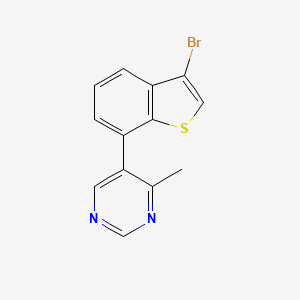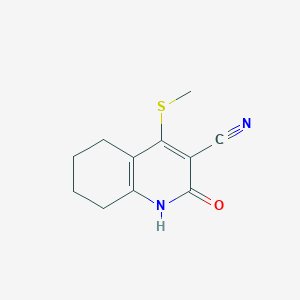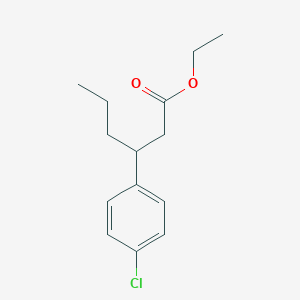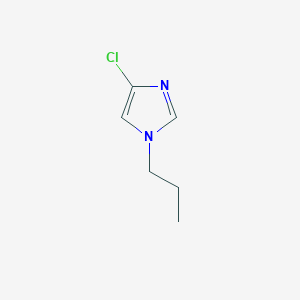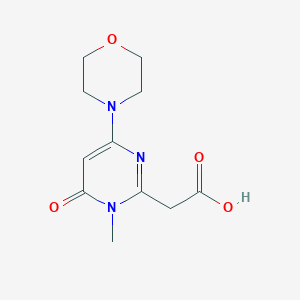
5-bromo-2-chloro-3-ethylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-chloro-3-ethylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-3-ethylpyrimidin-4(3H)-one typically involves the halogenation of a pyrimidinone precursor. A common method includes the bromination and chlorination of 3-ethylpyrimidin-4(3H)-one under controlled conditions. The reaction may involve the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale halogenation reactions using automated systems to ensure precision and safety. The process would include steps for purification and quality control to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-2-chloro-3-ethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the halogens.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be studied for its biological activity and potential as a lead compound in drug discovery.
Medicine: Potential use in the development of pharmaceuticals targeting specific diseases.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-chloro-3-ethylpyrimidin-4(3H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, affecting molecular pathways and cellular processes. Detailed studies would be required to elucidate its exact mechanism.
Comparación Con Compuestos Similares
Similar Compounds
- 5-bromo-2-chloropyrimidin-4(3H)-one
- 3-ethyl-5-bromo-2-chloropyrimidin-4(3H)-one
- 5-bromo-2-chloro-4(3H)-pyrimidinone
Uniqueness
5-bromo-2-chloro-3-ethylpyrimidin-4(3H)-one is unique due to the presence of both bromine and chlorine atoms, as well as the ethyl group, which can influence its reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C6H6BrClN2O |
|---|---|
Peso molecular |
237.48 g/mol |
Nombre IUPAC |
5-bromo-2-chloro-3-ethylpyrimidin-4-one |
InChI |
InChI=1S/C6H6BrClN2O/c1-2-10-5(11)4(7)3-9-6(10)8/h3H,2H2,1H3 |
Clave InChI |
JTZHZJVUTSEXES-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C(=CN=C1Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



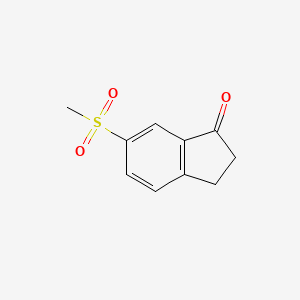


![N-[(3-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13876239.png)
